[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanol
Overview
Description
Scientific Research Applications
Synthesis Techniques and Structural Analysis
- One-pot synthesis techniques have been developed for related pyrrole derivatives. For instance, an efficient one-pot procedure for synthesizing 4-(tert-butyl)-1H-pyrrol-3-ylmethanone is described, demonstrating the economic feasibility of synthesizing pyrrole derivatives (R. Kaur & Kapil Kumar, 2018).
- Crystal structure analysis is significant in the study of pyrrole derivatives. For example, the crystal structure of a similar compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, has been analyzed using X-ray diffraction, revealing planar pyrrole rings (Wang Qia, 2014).
Chemical Properties and Reactivity
- The chemical reactivity of pyrrole derivatives is a focus of several studies. A detailed computational analysis of the molecular structure and chemical reactivity of pyrrole derivatives using Density Functional Theory helps understand their potential in organic photovoltaics and organic light-emitting devices (Nora-Aydeé Sánchez-Bojorge et al., 2009).
- Electrophilic substitution reactions, such as nitration and bromination, of pyrrole derivatives have been studied to understand their reactivity patterns, which align with theoretical predictions from computational chemistry models (Agustin Daroca et al., 1984).
Potential Biological and Photonic Applications
- Pyrrole derivatives have shown potential in the field of biology and medicine. For instance, certain pyrrole-based compounds have exhibited antimicrobial activity, as demonstrated in a study on pyrazoline derivatives (Satyender Kumar et al., 2012).
- In the realm of photonics, pyrrole derivatives are being explored for their use in organic photovoltaics and organic light-emitting diodes, as their molecular structures offer desirable characteristics for these applications (Nora-Aydeé Sánchez-Bojorge et al., 2009).
Properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,17,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRDFULJUAZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC=C2C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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